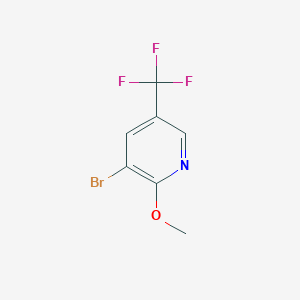

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYUCKEWCVXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564546 | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124432-63-9 | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124432-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Directed Metallation for Regioselective Bromination

Regioselective bromination at the 3-position of pyridine derivatives is achievable through directed ortho-metalation (DoM) strategies. As detailed in EP0953566A2 , the choice of lithium amide bases dictates substitution patterns. For 2-methoxy-5-(trifluoromethyl)pyridine, lithiation with lithium tetramethylpiperidide (LTMP) deprotonates the 3-position, enabling electrophilic bromination with high selectivity .

Reaction Protocol :

-

Substrate Preparation : 2-Methoxy-5-(trifluoromethyl)pyridine is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Lithiation : LTMP is added at -78°C, forming a stable lithium intermediate at the 3-position.

-

Bromination : Elemental bromine (Br₂) or N-bromosuccinimide (NBS) is introduced, yielding 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine.

-

Workup : The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate .

Key Advantages :

-

Regioselectivity : LTMP directs bromination exclusively to the 3-position, avoiding competing 4-substitution .

-

Yield : Reported yields for analogous pyridine brominations exceed 85% under optimized conditions .

-

Scalability : Compatible with continuous-flow reactors for industrial-scale production .

Electrophilic Bromination with N-Bromosuccinimide

Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) offers a streamlined route to this compound. This method, adapted from CN111777549A , involves bromination of pre-functionalized pyridine precursors under mild conditions.

Reaction Conditions :

-

Substrate : 2-Methoxy-5-(trifluoromethyl)pyridine.

-

Reagent : NBS (1.2 equivalents) in dimethylformamide (DMF).

Mechanistic Insights :

The electron-withdrawing trifluoromethyl group at the 5-position deactivates the pyridine ring, favoring bromination at the less hindered 3-position. NBS acts as a bromine donor, generating a bromonium ion intermediate that reacts with the activated aromatic system .

Purification :

-

Liquid-Liquid Extraction : Post-reaction mixture is washed with saturated sodium bicarbonate and brine.

-

Column Chromatography : Silica gel elution with heptane/ethyl acetate (90:10) isolates the product .

Bromination via Dibromo Reagents in Trifluoroacetic Acid

A patent by ChemicalBook demonstrates bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid (TFA). While originally applied to 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, this method is adaptable to the 3-bromo isomer by modifying substrate geometry.

Optimized Procedure :

-

Substrate Activation : 2-Methoxy-5-(trifluoromethyl)pyridine is dissolved in TFA.

-

Bromination : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (1.5 equivalents) is added at 20°C for 18 hours.

-

Isolation : TFA is removed under reduced pressure, and the residue is suspended in tert-butyl methyl ether.

-

Purification : Column chromatography (heptane/ethyl acetate) yields 74% product .

Critical Parameters :

-

Solvent Choice : TFA enhances electrophilicity of the dibromo reagent.

-

Temperature Control : Prolonged reaction times at ambient temperature minimize side reactions .

Comparative Analysis of Synthetic Methods

Key Observations :

-

Directed Metallation offers superior regioselectivity but requires cryogenic conditions and anhydrous handling .

-

NBS Bromination balances simplicity and yield, though purification demands chromatography .

-

Dibromo Reagents in TFA provide high yields but necessitate careful solvent management .

Industrial-Scale Production Considerations

For large-scale synthesis, directed metallation is preferred due to its reproducibility and minimal byproducts. Automated reactors enable precise control of lithiation and bromination steps, while in-line analytics monitor intermediate formation .

Cost-Benefit Analysis :

化学反应分析

Types of Reactions

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

科学研究应用

Biological Applications

The compound has garnered attention for its potential applications in pharmacology, particularly as an intermediate in drug synthesis.

Pharmacological Activity

- Pain Management : Research indicates that 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine acts as an inhibitor of transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses. This makes it a candidate for developing analgesics targeting neuropathic pain .

- Respiratory Diseases : The compound has been explored for its ability to treat respiratory conditions by modulating TRPA1 activity, suggesting a dual role in pain relief and respiratory health .

Agrochemical Applications

In addition to medicinal uses, this compound is also relevant in agrochemical formulations.

Pesticide Development

Trifluoromethylpyridines, including this compound, have been utilized as building blocks in the synthesis of agrochemicals. Their unique electronic properties enhance the efficacy of pesticides and herbicides by improving their interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated effectiveness in inhibiting TRPA1 channels, reducing pain responses in animal models. |

| Study B | Respiratory Health | Showed potential benefits in alleviating symptoms associated with respiratory inflammation through TRPA1 modulation. |

| Study C | Agrochemical Applications | Highlighted its role as a key intermediate in synthesizing effective pesticides with enhanced activity against target pests. |

作用机制

The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine largely depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine and analogous pyridine derivatives:

Structural Isomerism and Reactivity

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1214377-42-0) is a positional isomer of the target compound, with bromine and CF₃ groups swapped at positions 3 and 5. For instance, bromine at position 5 may deactivate the pyridine ring differently compared to position 3, influencing regioselectivity in cross-coupling reactions .

Halogen and Functional Group Variations

- 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine replaces the methoxy group with fluorine. Fluorine’s electronegativity increases the compound’s stability and binding affinity in medicinal chemistry, particularly for central nervous system (CNS) targets .

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine substitutes methoxy with chlorine. Chlorine’s superior leaving-group ability enhances utility in SNAr reactions, enabling efficient synthesis of heterocyclic scaffolds .

Trifluoromethyl vs. Methyl Substituents

- 5-Bromo-2-methoxy-3-methylpyridine replaces CF₃ with a methyl group. The methyl group’s electron-donating nature reduces ring deactivation, making the compound more reactive toward electrophilic substitutions. This contrasts with the CF₃ group’s electron-withdrawing effects, which stabilize intermediates in agrochemical synthesis (e.g., pyridalyl derivatives) .

Pharmacological and Agrochemical Relevance

- Trifluoromethylpyridine (TFMP) derivatives, such as pyridalyl, leverage the CF₃ group’s metabolic stability and lipophilicity for pest control . The target compound’s CF₃ group similarly enhances bioactivity in agrochemical applications.

- In contrast, 5-bromo-3-(trifluoromethyl)pyridin-2-amine (from ) replaces methoxy with an amine group, introducing nucleophilic character for drug discovery .

生物活性

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : CHBrFN\O

- Molecular Weight : 256.022 g/mol

- CAS Number : 124432-63-9

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The introduction of trifluoromethyl groups is known to enhance the bioactivity of compounds, potentially improving their interaction with bacterial targets.

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 40 |

| Thiodiazole copper (control) | E. coli | 70 |

| Thiodiazole copper (control) | S. aureus | 60 |

The compound demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, with MIC values lower than those of traditional antibiotics like thiodiazole copper, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

| Compound | ED (µM) | COX Inhibition (%) |

|---|---|---|

| This compound | 9.47 | 75 |

| Indomethacin (control) | 9.17 | 80 |

The ED value for the compound was found to be comparable to indomethacin, a widely used anti-inflammatory drug, suggesting that it possesses significant anti-inflammatory properties .

Anticancer Activity

Research has indicated that the compound may exhibit anticancer properties by targeting specific molecular pathways involved in cancer cell proliferation.

Table 3: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

The compound demonstrated IC values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining various trifluoromethylpyridine derivatives, it was found that compounds similar to this compound exhibited enhanced antibacterial activity due to the electron-withdrawing nature of the trifluoromethyl group, which increases the lipophilicity and membrane penetration ability of the compounds .

- Inflammation Models : In vitro tests using human cell lines showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects .

- Cancer Cell Line Studies : The compound has been tested against multiple cancer cell lines with results indicating a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models .

常见问题

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor. For example, bromination of 2-methoxy-5-(trifluoromethyl)pyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C) . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives may introduce substituents selectively. Key parameters include temperature control (70–100°C), inert atmosphere (N₂/Ar), and catalytic systems (e.g., Pd(PPh₃)₄).

- Example Reaction Table :

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons (pyridine ring) at δ 7.5–8.5 ppm. The trifluoromethyl (-CF₃) group causes splitting due to coupling with adjacent protons .

- ¹³C NMR : The CF₃ carbon appears at δ 120–125 ppm (quartet, J = 280–300 Hz). The bromine substituent induces deshielding in adjacent carbons .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 256.02 (C₇H₅BrF₃NO) with fragmentation patterns reflecting loss of Br (79.9 Da) or OCH₃ (31 Da) .

Q. What are the stability and storage recommendations?

- Methodological Answer : Store under inert conditions (argon/vacuum) at ambient temperature (20–25°C) in a sealed, desiccated container. The trifluoromethyl group enhances stability against hydrolysis, but bromine may render the compound light-sensitive. Avoid prolonged exposure to moisture or strong bases .

Advanced Research Questions

Q. How can derivatives of this compound be designed for medicinal chemistry applications?

- Methodological Answer :

- Functionalization : Introduce amino or azetidine groups at the 2-position via nucleophilic substitution (e.g., using NaN₃ or azetidine derivatives) to enhance bioactivity .

- Biological Targeting : Replace bromine with chlorine or fluorinated groups to modulate electronic properties and improve binding to biological targets (e.g., enzymes in neurological pathways) .

- Example Derivative : 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine () shows promise in neurological drug candidates.

Q. How do reaction conditions influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing -CF₃ group directs incoming electrophiles to the para position (relative to itself). Bromine at the 3-position further deactivates the ring, favoring meta substitution .

- Cross-Coupling : Suzuki-Miyaura reactions require precise Pd catalysis (e.g., Pd(OAc)₂ with SPhos ligand) to couple boronic acids at the 5-position. Steric hindrance from methoxy groups may reduce yields .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Case Study : Conflicting ¹H NMR signals for aromatic protons may arise from dynamic effects (e.g., rotational isomerism). X-ray crystallography () provides definitive bond angles and distances. For example, a study on a similar oxadiazole derivative (C₁₈H₁₃BrN₄O₃S₃) confirmed planar pyridine rings with bond lengths of 1.33–1.39 Å .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can simulate NMR spectra and reconcile experimental discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis?

- Methodological Answer :

- Process Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and scalability.

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on carbon) for Suzuki reactions to reduce metal leaching .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。